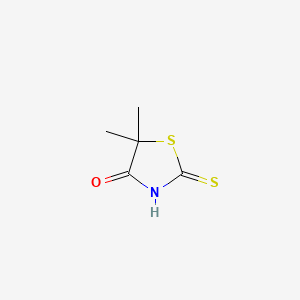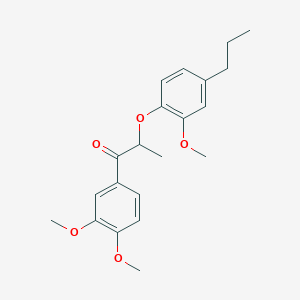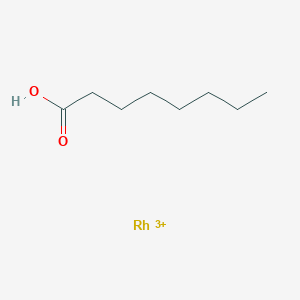
Octanoic acid;rhodium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid;rhodium(3+) is a compound formed by the combination of octanoic acid and rhodium ions in the +3 oxidation state. . Rhodium is a rare, precious metal known for its catalytic properties. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The preparation of octanoic acid;rhodium(3+) typically involves the reaction of octanoic acid with rhodium hydroxide or rhodium chloride. One common method includes heating octanoic acid with rhodium hydroxide at temperatures between 90-110°C for 4-8 hours . After the reaction, ethyl alcohol is added to dissolve the product, and the pH is adjusted to 8-11 using a sodium hydroxide ethanol solution. The mixture is then filtered, heated, and concentrated to obtain the final product as a green solid . This method is efficient, with high yield and purity, making it suitable for industrial production.
Analyse Chemischer Reaktionen
Octanoic acid;rhodium(3+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also react with bases to form rhodium carboxylates and with acids to form rhodium salts . Major products formed from these reactions include rhodium oxides, rhodium carboxylates, and other rhodium complexes.
Wissenschaftliche Forschungsanwendungen
Octanoic acid;rhodium(3+) has a wide range of scientific research applications. In chemistry, it is used as a homogeneous catalyst for various organic reactions, including hydrogenation, hydroformylation, and cyclopropanation . In biology and medicine, octanoic acid is known for its antimicrobial properties and is used in the treatment of infections caused by bacteria and yeast . The rhodium component enhances the compound’s catalytic activity, making it valuable in industrial processes such as the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of octanoic acid;rhodium(3+) involves the interaction of the rhodium ion with various molecular targets. Rhodium acts as a catalyst by facilitating the transfer of electrons in redox reactions, thereby accelerating the reaction rate . The octanoic acid component contributes to the compound’s solubility and stability, allowing it to interact effectively with substrates. The combined effect of these components results in a highly efficient catalytic system.
Vergleich Mit ähnlichen Verbindungen
Octanoic acid;rhodium(3+) can be compared with other rhodium carboxylates and fatty acid complexes. Similar compounds include rhodium acetate, rhodium propionate, and rhodium butyrate . Compared to these compounds, octanoic acid;rhodium(3+) offers unique advantages such as higher solubility in organic solvents and enhanced catalytic activity due to the longer carbon chain of octanoic acid . This makes it particularly useful in applications requiring high efficiency and selectivity.
Eigenschaften
CAS-Nummer |
40539-56-8 |
|---|---|
Molekularformel |
C8H16O2Rh+3 |
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
octanoic acid;rhodium(3+) |
InChI |
InChI=1S/C8H16O2.Rh/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+3 |
InChI-Schlüssel |
JXBNZWCGKNZNLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O.[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






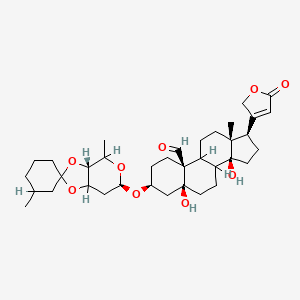
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)


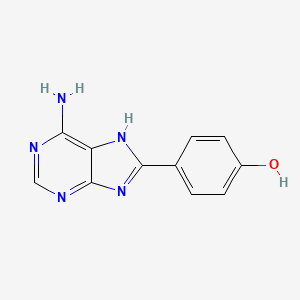
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
